molecular formula C20H16INO2 B3671332 3-(benzyloxy)-N-(2-iodophenyl)benzamide

3-(benzyloxy)-N-(2-iodophenyl)benzamide

Cat. No.: B3671332
M. Wt: 429.2 g/mol
InChI Key: UUPLRGHKMWDEMO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(benzyloxy)-N-(2-iodophenyl)benzamide” would be characterized by the presence of two aromatic rings (benzene), an amide group (CONH2), an ether linkage (O), and an iodine atom attached to one of the benzene rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The amide group might undergo hydrolysis in acidic or basic conditions to yield a carboxylic acid and an amine. The ether linkage might be cleaved under acidic conditions. The iodine atom on the benzene ring makes it more reactive towards electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its structure. As an organic compound containing an amide group, it’s likely to be solid at room temperature. The presence of the iodine atom might increase its molecular weight and density .

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the biological target it interacts with. If it’s used as a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and the specific conditions under which it’s used. As with all chemicals, it should be handled with appropriate safety precautions. The presence of the iodine atom might make it hazardous in some situations, as certain forms of iodine can be toxic or corrosive .

Future Directions

The future directions for the study or use of this compound would depend on its potential applications. If it has medicinal properties, future research might focus on improving its efficacy and reducing any side effects. If it’s useful in chemical synthesis, future work might aim to optimize its production and find new reactions it can participate in .

Properties

IUPAC Name

N-(2-iodophenyl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16INO2/c21-18-11-4-5-12-19(18)22-20(23)16-9-6-10-17(13-16)24-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPLRGHKMWDEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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